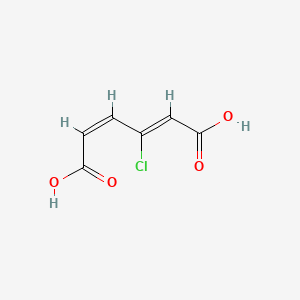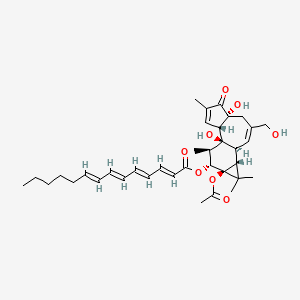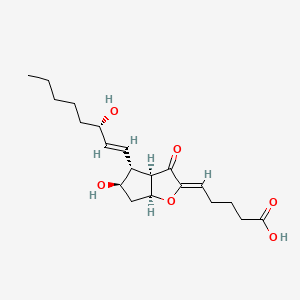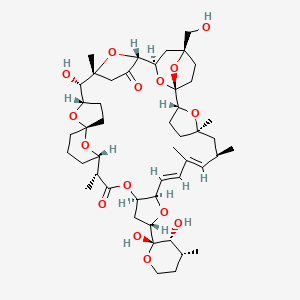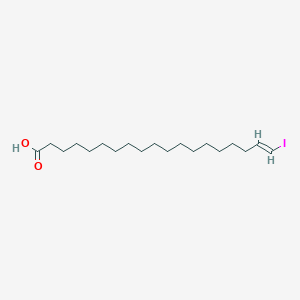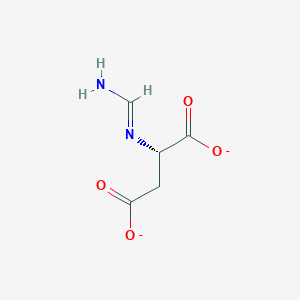
N-formimidoyl-L-aspartate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-formimidoyl-L-aspartate(2-) is a dicarboxylic acid anion resuting from removal of a proton from both carboxy groups of N-formimidoyl-L-aspartic acid. It is an alpha-amino-acid anion and a dicarboxylic acid dianion. It derives from a L-aspartate(2-). It is a conjugate base of a N-formimidoyl-L-aspartic acid.
Wissenschaftliche Forschungsanwendungen
Analogs in Aspartate Transcarbamylase Inhibition and Cellular Proliferation : N-(phosphonacetyl)-L-aspartate (PALA), an analog structurally similar to N-formimidoyl-L-aspartate, has been identified as a potent inhibitor of aspartate transcarbamylase, impacting de novo pyrimidine nucleotide biosynthesis in mammalian cells. This inhibition affects cellular proliferation, indicating potential clinical applications in controlling cell growth (Swyryd, Seaver, & Stark, 1974).
Clinical Trials and Antitumor Activity : PALA has undergone clinical trials as an antimetabolite for inhibiting key enzymes in pyrimidine biosynthesis. Its application has demonstrated antitumor activity, particularly against transplantable tumors in mice, suggesting its potential in cancer treatment (Erlichman et al., 1979); (Johnson, Inouye, Goldin, & Stark, 1976).
Enzymatic Interactions and Inhibition : The interaction and inhibition of aspartate transcarbamylase by PALA have been extensively studied. The findings contribute to our understanding of enzyme inhibition mechanisms, which can be applied in drug design and therapeutic interventions (Collins & Stark, 1971).
Metabolic Engineering and Biosynthesis : Research on L-aspartate, a closely related compound, has focused on metabolic engineering for its production. These studies offer insights into the efficient bioproduction of amino acids and their derivatives, which can be applied to various industrial and pharmaceutical applications (Piao et al., 2019).
Role in Plant Growth and Stress Acclimation : L-aspartate, a key metabolic compound, plays a crucial role in plant growth and stress response. Understanding its biosynthesis and function can lead to advancements in agricultural biotechnology and crop improvement (Han et al., 2021).
Eigenschaften
Molekularformel |
C5H6N2O4-2 |
|---|---|
Molekulargewicht |
158.11 g/mol |
IUPAC-Name |
(2S)-2-(aminomethylideneamino)butanedioate |
InChI |
InChI=1S/C5H8N2O4/c6-2-7-3(5(10)11)1-4(8)9/h2-3H,1H2,(H2,6,7)(H,8,9)(H,10,11)/p-2/t3-/m0/s1 |
InChI-Schlüssel |
XTPIFIMCFHNJOH-VKHMYHEASA-L |
Isomerische SMILES |
C([C@@H](C(=O)[O-])N=CN)C(=O)[O-] |
SMILES |
C(C(C(=O)[O-])N=CN)C(=O)[O-] |
Kanonische SMILES |
C(C(C(=O)[O-])N=CN)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235908.png)
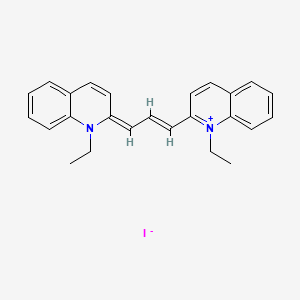
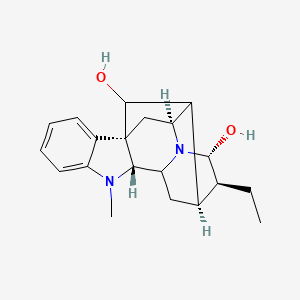
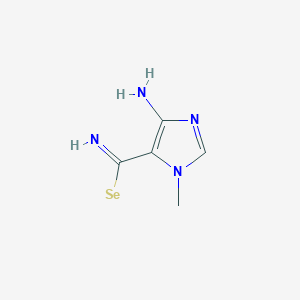
![(2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/no-structure.png)

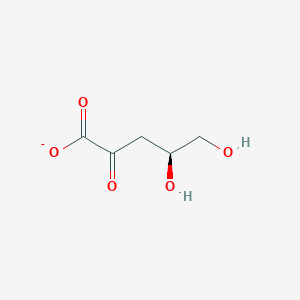
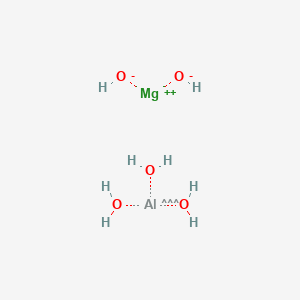
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1235923.png)
